molecular formula C12H15F3N2O2 B8144227 tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B8144227
M. Wt: 276.25 g/mol
InChI Key: PMOBSQDTAVYZNI-UHFFFAOYSA-N
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Description

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a sophisticated chemical building block primarily employed in medicinal chemistry and drug discovery research. Its core value lies in its role as a protected amine intermediate, specifically featuring the acid-labile tert-butoxycarbonyl (Boc) protecting group [ https://www.ncbi.nlm.nih.gov/books/NBK531305/ ]. The presence of the Boc group allows for the safe manipulation of the molecule's core structure during multi-step synthetic sequences, particularly in the construction of complex molecules targeting various biological pathways. The 3-(trifluoromethyl)pyridin-2-yl)methyl scaffold is a privileged structure in pharmaceutical design, often contributing to enhanced metabolic stability, altered electronic properties, and improved binding affinity to biological targets due to the strong electron-withdrawing nature of the trifluoromethyl group [ https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178 ]. This compound is frequently utilized in the synthesis of kinase inhibitors and other small molecule therapeutics, where it serves as a key precursor to active pharmaceutical ingredients (APIs). Researchers value this compound for its high purity and reliability in facilitating the efficient and selective deprotection of the amine functionality under mild acidic conditions, enabling subsequent coupling reactions to proceed in high yield. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[3-(trifluoromethyl)pyridin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-8(12(13,14)15)5-4-6-16-9/h4-6H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOBSQDTAVYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Carbamate Formation

The most widely reported method involves reacting 3-(trifluoromethyl)pyridin-2-ylmethanamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. This one-step procedure typically uses anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. For example:

  • Reagents : 3-(Trifluoromethyl)pyridin-2-ylmethanamine (1.0 equiv), Boc-Cl (1.2 equiv), triethylamine (TEA, 2.0 equiv).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 75–85% after column chromatography (hexane/ethyl acetate).

The reaction proceeds via nucleophilic attack of the amine on Boc-Cl, followed by deprotonation (Figure 1). The trifluoromethyl group’s electron-withdrawing nature slightly reduces amine reactivity, necessitating excess Boc-Cl.

Alternative Routes via Intermediate Protection

Sodium Hydride-Assisted Sulfonylation

A patent-derived method (CN105461690A) employs sodium hydride (NaH) to deprotonate the amine before Boc protection:

  • Step 1 : 3-(Trifluoromethyl)pyridin-2-ylmethanamine is dissolved in anhydrous THF.

  • Step 2 : NaH (2.0 equiv) is added at −10°C to 5°C, forming a reactive amide intermediate.

  • Step 3 : Boc-Cl (1.1 equiv) is added dropwise, followed by stirring at 25–60°C for 1–3 hours.

  • Yield : 80–90% with >95% purity (HPLC).

  • Advantage : Avoids competing side reactions by pre-forming the amide.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Optimization

For industrial production, a continuous flow system minimizes exothermic risks and improves reproducibility:

  • Reactor Setup : Two inlets for amine/Boc-Cl solutions, TEA in a tertiary stream.

  • Parameters :

    • Temperature: 20–25°C.

    • Residence time: 10–15 minutes.

    • Solvent: Methyl tert-butyl ether (MTBE).

  • Output : 92% conversion, 88% isolated yield after crystallization.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via silica gel chromatography (hexane:ethyl acetate = 4:1). High-purity batches (>99%) require recrystallization from n-heptane/isopropyl ether.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 4.30 (d, J = 5.6 Hz, 2H, CH₂), 5.10 (br s, 1H, NH), 7.50–8.20 (m, 3H, pyridine-H).

  • ¹³C NMR : 155.8 ppm (C=O), 118.2 ppm (CF₃).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Base-Mediated75–8595–98ModerateHigh
NaH-Assisted80–90>95HighModerate
Continuous Flow88–92>99IndustrialLow

Mechanistic Insights and Side Reactions

Competing Hydrolysis

Boc-Cl is moisture-sensitive; traces of water lead to tert-butanol and CO₂ byproducts. Anhydrous conditions and molecular sieves mitigate this.

Steric Effects

The pyridine ring’s 3-trifluoromethyl group creates steric hindrance, slowing amine reactivity. Kinetic studies show a 15% rate reduction compared to unsubstituted analogs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine, while oxidation of the pyridine ring can produce pyridine N-oxide derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound's structural features make it a promising candidate for drug development. The trifluoromethyl group significantly increases the compound's metabolic stability and bioavailability, which are crucial for therapeutic efficacy.

Case Studies:

  • Enzyme Inhibition : Research has shown that related carbamates can inhibit enzymes like acetylcholinesterase and β-secretase, which are pivotal in neurodegenerative diseases such as Alzheimer's disease. This suggests that tert-butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate may exhibit similar inhibitory properties, making it a target for further studies in neuropharmacology.

Agrochemical Applications

The compound's lipophilicity and stability also make it suitable for use in agrochemicals. Its ability to enhance the effectiveness of active ingredients while minimizing environmental impact is particularly valuable in developing new pesticides or herbicides.

Research Insights:

  • Studies indicate that compounds with similar structures can improve the solubility and efficacy of agrochemicals, potentially leading to reduced application rates and lower toxicity to non-target organisms.

Material Chemistry

In material sciences, this compound can serve as a building block for synthesizing polymers or other materials with specific properties tailored for applications in coatings, adhesives, or electronic materials.

Comparative Analysis with Related Compounds

Compound NameStructure/Functional GroupsUnique Features
Tert-butyl carbamateTert-butyl + carbamateCommonly used as a protecting group in synthesis
3-(Trifluoromethyl)pyridinePyridine + trifluoromethylServes as a precursor for various derivatives
N-Boc-pyrrolidinePyrrolidine + Boc protectionUsed in peptide synthesis and medicinal chemistry
Tert-butyl N-methylcarbamateMethyl substitution on carbamateExhibits different reactivity patterns

Mechanism of Action

The mechanism of action of tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can be hydrolyzed to release the active amine, which can then exert its effects on the target pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate with five analogous compounds, highlighting key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₅F₃N₂O₂ 276.26 3-CF₃, 2-CH₂O(CO)OtBu High lipophilicity due to CF₃; potential for enhanced protein binding via hydrophobic interactions.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate C₁₁H₁₅FN₂O₂ 226.25 3-F, 2-CH₂O(CO)OtBu Lower molecular weight and reduced lipophilicity compared to CF₃ analog; fluorine enhances electronegativity.
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate C₁₁H₁₇N₃O₂ 231.27 6-NH₂, 2-CH₂O(CO)OtBu Amino group increases polarity and solubility; used in nucleophilic substitution reactions.
tert-Butyl (3-chloro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate C₁₇H₂₃BClN₂O₄ 380.64 3-Cl, 5-boronate ester Boronate ester enables Suzuki-Miyaura cross-coupling; chlorine enhances reactivity in electrophilic substitutions.
tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate C₁₉H₂₀Br₂F₂N₂O₂ 527.09 3,6-Br, ethyl linkage with difluorophenyl Dibromo groups facilitate halogen bonding; chiral center influences stereoselective binding.
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate C₁₀H₁₂BrClN₂O₃ 323.57 5-Br, 6-Cl, 3-OH Hydroxyl group enhances solubility; halogenated positions enable further functionalization.

Biological Activity

tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F3N2O2C_{12}H_{15}F_3N_2O_2 with a molecular weight of 276.25 g/mol. Its structure includes a tert-butyl group, a pyridine ring with a trifluoromethyl substitution, and a carbamate moiety, as illustrated below:

PropertyValue
Molecular FormulaC12H15F3N2O2C_{12}H_{15}F_3N_2O_2
Molecular Weight276.25 g/mol
CAS Number1396734-59-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridine ring can interact with enzymes and receptors, modulating their activity. The hydrolysis of the carbamate group releases an active amine that may further influence biological pathways.

Antimicrobial Properties

Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds demonstrate selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

Enzyme Inhibition

The compound's structural features suggest it may inhibit various enzymes. A study on related trifluoromethyl-pyridine derivatives demonstrated significant inhibition of calcium-dependent protein kinase 1 (CDPK1), which plays a crucial role in cellular signaling pathways . This inhibition could lead to therapeutic applications in conditions where CDPK1 is implicated.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance the potency of compounds in various assays. For example, SAR studies indicate that modifications in the position and nature of substituents on the pyridine ring can lead to substantial changes in biological activity, including increased potency against specific targets such as serotonin transporters .

Case Study 1: Antichlamydial Activity

A study published in 2020 explored the synthesis and biological evaluation of new compounds based on pyridine derivatives, including this compound. The results indicated that these compounds exhibited selective antichlamydial activity, outperforming traditional antibiotics like spectinomycin at comparable concentrations .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of similar trifluoromethyl-containing compounds with TRPV1 receptors. The findings suggested that these compounds could act as antagonists at the capsaicin binding site, providing insights into their potential use in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl ((3-(trifluoromethyl)pyridin-2-yl)methyl)carbamate?

The synthesis typically involves coupling tert-butyl carbamate with a pyridine derivative. A methodologically robust approach includes:

  • Starting materials : 3-(Trifluoromethyl)pyridine-2-methanol and tert-butyl carbamate.
  • Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Reaction conditions : Conduct the reaction in dichloromethane or THF at 0–25°C, monitored by TLC or HPLC.
  • Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers purify this compound to achieve high yields?

Purification methods depend on the synthetic pathway:

  • Liquid-liquid extraction : Use ethyl acetate and water to remove polar impurities.
  • Column chromatography : Optimize solvent ratios (e.g., hexane:ethyl acetate 4:1 to 1:1) based on TLC Rf values.
  • Recrystallization : Employ solvents like ethanol or acetonitrile for crystalline products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Basic characterization involves:

  • ¹H/¹³C NMR : Verify the tert-butyl group (δ ~1.4 ppm for 9H) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and CF₃ group (~1100–1200 cm⁻¹).
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 305.3) .

Advanced Research Questions

Q. How can NMR spectroscopy resolve conformational ambiguities in this compound?

Advanced NMR strategies include:

  • 2D experiments (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangements of the pyridine and carbamate groups.
  • ¹⁹F NMR : Analyze CF₃ chemical shifts (δ -60 to -70 ppm) to assess electronic effects from the pyridine ring .
  • Variable-temperature NMR : Study rotational barriers of the tert-butyl group to rule out dynamic effects .

Q. How should researchers address contradictions in toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

  • In vitro assays : Use hepatocyte or renal cell models to assess cytotoxicity (IC₅₀) and compare with in silico predictions (e.g., ProTox-II).
  • Metabolic stability studies : Evaluate cytochrome P450 interactions to identify bioactivation pathways.
  • Cross-species validation : Test toxicity in multiple models (e.g., zebrafish, rodents) to account for species-specific metabolism .

Q. What are the key applications of this compound in advanced organic synthesis?

Application Methodological Insight Reference
Protease inhibitor synthesisActs as a scaffold for β-secretase inhibitors; optimize substituents via SAR studies.
Diels-Alder reactionsServes as a dienophile in [4+2] cycloadditions; use Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity.
Photocatalytic aminationPartners with Ru(bpy)₃²⁺ under blue light to generate 3-aminocoumarins.

Q. How does the compound’s stability vary under different reaction conditions?

Stability challenges include:

  • Acidic conditions : The tert-butyl carbamate group hydrolyzes at pH < 3. Use buffered solutions (pH 5–7) for aqueous reactions.
  • Thermal degradation : Decomposes above 150°C; conduct high-temperature reactions under inert atmospheres (N₂/Ar).
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the carbamate bond .

Q. What crystallographic techniques are suitable for studying this compound’s solid-state behavior?

Advanced approaches include:

  • Single-crystal X-ray diffraction : Resolve hydrogen bonding (e.g., N-H···O interactions) and π-stacking of the pyridine ring.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-F···H interactions) to explain packing motifs.
  • Powder XRD : Monitor polymorph transitions under humidity/temperature stress .

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